Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside
Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside
Brand Name:
Vulcanchem
CAS No.:
7473-42-9
VCID:
VC20804567
InChI:
InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3
SMILES:
COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Molecular Formula:
C27H24O8
Molecular Weight:
476.5 g/mol
Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside
CAS No.: 7473-42-9
Cat. No.: VC20804567
Molecular Formula: C27H24O8
Molecular Weight: 476.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7473-42-9 |
|---|---|
| Molecular Formula | C27H24O8 |
| Molecular Weight | 476.5 g/mol |
| IUPAC Name | (3,4-dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate |
| Standard InChI | InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3 |
| Standard InChI Key | XJKNQPQTQXKNOC-UHFFFAOYSA-N |
| Isomeric SMILES | CO[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
| SMILES | COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
| Canonical SMILES | COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator